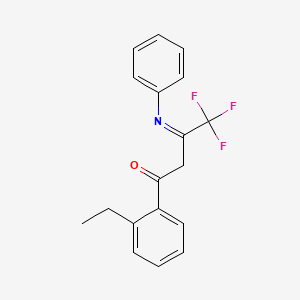
(3Z)-1-(2-Ethylphenyl)-4,4,4-trifluoro-3-(phenylimino)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3Z)-1-(2-Ethylphenyl)-4,4,4-trifluoro-3-(phenylimino)butan-1-one is an organic compound that features a trifluoromethyl group, an ethylphenyl group, and a phenylimino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-(2-Ethylphenyl)-4,4,4-trifluoro-3-(phenylimino)butan-1-one typically involves the reaction of 2-ethylphenyl ketone with trifluoroacetic acid and aniline under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction conditions precisely. The use of high-purity reagents and advanced purification techniques ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3Z)-1-(2-Ethylphenyl)-4,4,4-trifluoro-3-(phenylimino)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3Z)-1-(2-Ethylphenyl)-4,4,4-trifluoro-3-(phenylimino)butan-1-one is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methods.
Biology
The compound may have potential applications in biological research, particularly in studying enzyme interactions and metabolic pathways. Its structural features could make it a useful probe for investigating biological processes.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties. Its ability to interact with specific molecular targets may make it a candidate for drug development.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties may enhance the performance of certain products.
Mecanismo De Acción
The mechanism by which (3Z)-1-(2-Ethylphenyl)-4,4,4-trifluoro-3-(phenylimino)butan-1-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- (3Z)-1-(2-Methylphenyl)-4,4,4-trifluoro-3-(phenylimino)butan-1-one
- (3Z)-1-(2-Propylphenyl)-4,4,4-trifluoro-3-(phenylimino)butan-1-one
- (3Z)-1-(2-Isopropylphenyl)-4,4,4-trifluoro-3-(phenylimino)butan-1-one
Uniqueness
Compared to similar compounds, (3Z)-1-(2-Ethylphenyl)-4,4,4-trifluoro-3-(phenylimino)butan-1-one stands out due to its specific ethylphenyl group, which may confer unique chemical and physical properties
Propiedades
Número CAS |
919997-79-8 |
|---|---|
Fórmula molecular |
C18H16F3NO |
Peso molecular |
319.3 g/mol |
Nombre IUPAC |
1-(2-ethylphenyl)-4,4,4-trifluoro-3-phenyliminobutan-1-one |
InChI |
InChI=1S/C18H16F3NO/c1-2-13-8-6-7-11-15(13)16(23)12-17(18(19,20)21)22-14-9-4-3-5-10-14/h3-11H,2,12H2,1H3 |
Clave InChI |
SFABFIHVPASLQG-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC=C1C(=O)CC(=NC2=CC=CC=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




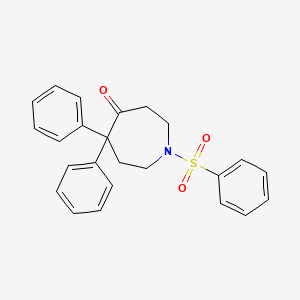
![6,8-Dimethyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14177678.png)
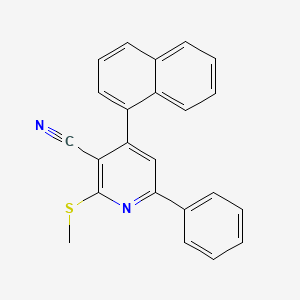
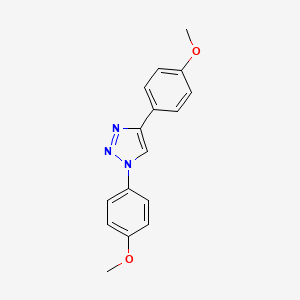
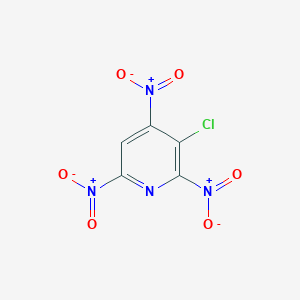
![4,6-Dimethyl-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B14177694.png)

![4-Amino-6-[(2-methyl-1H-indol-5-yl)oxy]pyrimidine-5-carbaldehyde](/img/structure/B14177698.png)
![Piperazine, 1,4-bis[2-[(dimethyloctadecylsilyl)oxy]ethyl]-](/img/structure/B14177712.png)
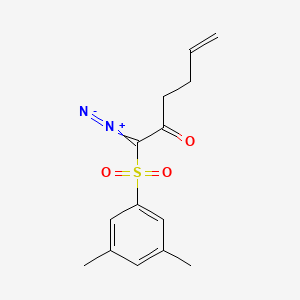
![tert-Butyl 2-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B14177724.png)
![N,N-diethyl-3-imidazo[1,2-a]pyrimidin-2-ylbenzenesulfonamide](/img/structure/B14177731.png)
